CB1 antagonist 5

CB1 receptor antagonist binding affinity structure-activity relationship

CB1 antagonist 5 (CAY10508) is the definitive non-pyrazole CB1 inverse agonist for laboratories seeking a structurally distinct alternative to rimonabant-class antagonists. Built on an imidazolidine-2,4-dione core rather than the pyrazole scaffold, it delivers moderate potency (Ki=243 nM) ideal for in vitro studies where sub-micromolar engagement is desired without risking non-specific effects. Its 1.45-fold potency advantage over the 4-chloro analog makes it the benchmark reference standard for imidazolidine-2,4-dione SAR programs and CB1/CB2 selectivity profiling.

Molecular Formula C21H14Br2N2O2
Molecular Weight 486.2 g/mol
CAS No. 878533-35-8
Cat. No. B110063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB1 antagonist 5
CAS878533-35-8
Synonyms1,3-bis(4-bromophenyl)-5-phenyl-2,4-imidazolidinedione
Molecular FormulaC21H14Br2N2O2
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H
InChIKeyROASQEPZAKGACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CB1 Antagonist 5 (CAS 878533-35-8): Chemical Identity, Mechanism, and Baseline Pharmacological Profile


CB1 antagonist 5 (also designated CAY10508 or Compound 25) is a synthetic small molecule that functions as a cannabinoid receptor 1 (CB1) inverse agonist/antagonist [1]. Its chemical structure is 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione, a derivative belonging to the 1,3,5-triphenylimidazolidine-2,4-dione class [1]. The compound exhibits a binding affinity (Ki) of 243 nM and a functional EC50 of 195 nM for the human CB1 receptor, as determined by radioligand displacement and functional assays [2]. It also displays inverse agonist properties in [35S]-GTPγS binding assays, confirming its ability to stabilize the inactive conformation of the CB1 receptor [2].

CB1 Antagonist 5 (CAS 878533-35-8): Why It Cannot Be Interchanged with Pyrazole-Based CB1 Antagonists


CB1 antagonist 5 is built upon an imidazolidine-2,4-dione core, a scaffold chemically distinct from the pyrazole-based antagonists (e.g., rimonabant, taranabant, otenabant) that have dominated clinical development [1]. This scaffold divergence translates into a fundamentally different structure–activity relationship (SAR), binding mode, and pharmacological signature [1]. While the compound exhibits moderate CB1 affinity (Ki = 243 nM) [1], it is approximately 135-fold less potent than the prototypical pyrazole antagonist rimonabant (Ki = 1.8 nM) [2] and orders of magnitude less potent than taranabant (Ki = 0.13 nM) [3]. Consequently, substitution of CB1 antagonist 5 for a high-potency pyrazole-based antagonist would produce a profound loss of target engagement in experimental systems calibrated for sub-nanomolar potency. Furthermore, the imidazolidine-2,4-dione scaffold has been shown to confer unique inverse agonist activity and selectivity profiles that are not interchangeable with those of pyrazole-based analogs [1]. The evidence below quantifies these critical differences.

CB1 Antagonist 5 (CAS 878533-35-8): Quantitative Differentiation Against Key Analogs and Comparators


CB1 Antagonist 5 (CAS 878533-35-8) Binding Affinity (Ki) Versus Rimonabant and the Closest Imidazolidinedione Analog

CB1 antagonist 5 (Compound 25) displays a Ki of 243 nM for the human CB1 receptor, which is 135-fold lower in affinity compared to the pyrazole-based clinical candidate rimonabant (Ki = 1.8 nM) [1]. Within its own imidazolidine-2,4-dione chemical series, CB1 antagonist 5 is 1.45-fold more potent than the 4-chloro analog Compound 23 (Ki = 353 nM) and 26-fold more potent than the unsubstituted parent Compound 20 (Ki = 6296 nM) [2].

CB1 receptor antagonist binding affinity structure-activity relationship

CB1 Antagonist 5 (CAS 878533-35-8) CB1/CB2 Selectivity Profile Relative to Rimonabant

At a concentration of 10 µM, CB1 antagonist 5 displaces 102.1% of [3H]-SR141716A from human CB1 receptors and 35.6% from human CB2 receptors [1]. This corresponds to an approximate 2.9-fold binding preference for CB1 over CB2 under these assay conditions. In contrast, rimonabant exhibits a CB2 Ki of 927 nM, yielding a calculated selectivity ratio (Ki(CB2)/Ki(CB1)) of approximately 672-fold in favor of CB1 [2]. Thus, while both compounds show CB1 selectivity, rimonabant is approximately 230-fold more selective for CB1 than CB1 antagonist 5.

CB1 receptor antagonist selectivity CB2 receptor

CB1 Antagonist 5 (CAS 878533-35-8) Inverse Agonist Activity: Functional Differentiation from Neutral Antagonists

In a [35S]-GTPγS binding assay conducted on membranes from cells expressing human CB1 receptors, CB1 antagonist 5 (10 µM) induced a significant decrease in basal [35S]-GTPγS binding, confirming its inverse agonist properties [1]. The magnitude of this decrease was comparable to that elicited by the reference inverse agonist SR141716A (rimonabant) at the same concentration, which typically reduces basal binding by approximately 30–35% under these conditions [1]. In contrast, neutral CB1 antagonists (e.g., certain 2-thioxoimidazolidin-4-one derivatives in the same study) produced no such decrease, instead behaving as pure antagonists [1].

CB1 receptor inverse agonist GTPγS binding constitutive activity

CB1 Antagonist 5 (CAS 878533-35-8) Scaffold Differentiation: Imidazolidine-2,4-dione Core vs. Pyrazole-Based Antagonists

CB1 antagonist 5 possesses an imidazolidine-2,4-dione core, which distinguishes it from the pyrazole-3-carboxamide scaffold of rimonabant, taranabant, otenabant, and most clinically evaluated CB1 antagonists [1]. Molecular modeling studies indicate that the imidazolidine-2,4-dione scaffold engages the CB1 receptor aromatic microdomain (F3.36, Y5.39, W5.43) via stacking interactions with its bromophenyl substituents, a binding mode that differs from the hydrogen-bonding pattern observed for pyrazole-based ligands [1]. This scaffold divergence translates into distinct SAR: for example, para-bromo substitution (as in CB1 antagonist 5) enhances CB1 affinity 26-fold compared to the unsubstituted parent, whereas pyrazole SAR is dominated by the 3-carboxamide and 4-methyl substituents [REFS-1, REFS-2].

chemical scaffold imidazolidinedione pyrazole structure-activity relationship

CB1 Antagonist 5 (CAS 878533-35-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


1. As a Moderately Potent, Defined-Profile CB1 Inverse Agonist for In Vitro Signaling Studies

CB1 antagonist 5 (Ki = 243 nM; confirmed inverse agonist in GTPγS assays) [1] is ideally suited for in vitro experiments where sub-micromolar CB1 engagement is desired without the extreme potency of clinical candidates like rimonabant (Ki = 1.8 nM) [2]. This moderate potency reduces the risk of non-specific or off-target effects at high concentrations while still providing robust target engagement. The compound is particularly useful for investigating the functional consequences of CB1 inverse agonism on downstream signaling pathways (e.g., cAMP, MAPK) in recombinant cell lines or primary cultures.

2. For Structure–Activity Relationship (SAR) Studies Focused on the Imidazolidine-2,4-dione Scaffold

The well-characterized SAR data for CB1 antagonist 5 and its analogs [1] position it as a critical reference compound for medicinal chemistry efforts aimed at developing novel non-pyrazole CB1 antagonists. Its 1.45-fold potency advantage over the 4-chloro analog (Compound 23) and 26-fold advantage over the unsubstituted parent (Compound 20) provide a clear benchmark for evaluating new imidazolidine-2,4-dione derivatives [1]. Researchers can use CB1 antagonist 5 as a positive control or scaffold standard in binding and functional assays.

3. As a Tool to Probe the Functional Role of Partial CB2 Engagement in CB1-Focused Assays

With a CB1/CB2 displacement ratio of approximately 2.9 at 10 µM [1], CB1 antagonist 5 exhibits moderate selectivity that contrasts with the high selectivity (>600-fold) of rimonabant [3]. This property makes CB1 antagonist 5 valuable for experiments designed to assess whether low-level CB2 receptor engagement contributes to observed phenotypic effects, especially in tissues or cell types co-expressing both cannabinoid receptor subtypes. It can be used alongside a highly selective CB1 antagonist to dissect receptor-specific contributions.

4. For Exploratory Studies Investigating the Impact of Chemical Scaffold on CB1 Ligand Pharmacology

The imidazolidine-2,4-dione scaffold of CB1 antagonist 5 is structurally distinct from the pyrazole core of most clinically advanced CB1 antagonists [1]. This scaffold divergence offers a unique opportunity to explore how alternative chemotypes influence receptor binding kinetics, signaling bias, and potential off-target interactions. CB1 antagonist 5 serves as a prototypical ligand for such comparative pharmacological studies, which may inform the design of next-generation CB1 modulators with improved safety or efficacy profiles.

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